3-(7-chloro-1H-indol-3-yl)propylamine oxalate
Description
Properties
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRWXMDBXYJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-chloro substituted indole-3-propylamine research applications
This guide details the technical specifications, synthesis, and research applications of 7-Chloro-3-(3-aminopropyl)indole (also known as 7-Chlorohomotryptamine ).
A Specialized Pharmacological Probe & Synthetic Scaffold
Part 1: Executive Summary
7-Chloro-3-(3-aminopropyl)indole is a specialized indolealkylamine derivative characterized by a propyl (3-carbon) side chain at the C3 position and a chlorine substituent at the C7 position of the indole ring. It is the homolog of 7-chlorotryptamine.
In drug discovery, this molecule serves two primary functions:
-
Pharmacological Probe: The extension of the alkyl chain from ethyl (tryptamine) to propyl (homotryptamine) typically converts 5-HT receptor agonists into antagonists or partial agonists , altering selectivity profiles.
-
Synthetic Intermediate: It is a critical precursor for constructing tricyclic systems (e.g., spiro-tetrahydro-β-carbolines) and testing metabolic stability due to the blockade of the C7 position.
Part 2: Chemical Identity & Properties[1]
| Property | Specification |
| IUPAC Name | 3-(7-Chloro-1H-indol-3-yl)propan-1-amine |
| Common Name | 7-Chlorohomotryptamine |
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 208.69 g/mol |
| LogP (Predicted) | ~2.8 (Higher lipophilicity than homotryptamine due to Cl) |
| pKa (Amine) | ~10.2 (Typical primary amine) |
| Key Structural Feature | C7-Chlorine (Metabolic block/Electronic modulation); C3-Propyl linker (Conformational flexibility) |
Part 3: Synthesis & Experimental Protocols
Expertise & Experience: The most robust synthesis for indole-3-propylamines avoids the instability of gramine intermediates used in tryptamine synthesis. Instead, the Cyanoethylation-Reduction route is the industry standard for high purity.
Workflow Diagram: The Acrylonitrile Route
Detailed Protocol 1: Cyanoethylation (Michael Addition)
Objective: Install the 3-carbon chain at the indole C3 position. Note: The C7-chlorine atom deactivates the ring slightly, requiring optimized catalysis compared to unsubstituted indole.
-
Reagents: 7-Chloroindole (1.0 eq), Acrylonitrile (1.2 eq), Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Glacial Acetic Acid (solvent).
-
Procedure:
-
Dissolve 7-chloroindole in acetonitrile (or use glacial acetic acid as solvent/catalyst).
-
Add acrylonitrile dropwise at room temperature.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (The 7-Cl indole spot will disappear; a lower Rf nitrile spot will appear).
-
Workup: Evaporate solvent. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid). Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
-
Validation: ¹H NMR should show the disappearance of the C3-H signal and appearance of two methylene triplets (~3.1 ppm and ~2.7 ppm).
Detailed Protocol 2: Nitrile Reduction
Objective: Convert the nitrile to the primary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Add the nitrile intermediate (dissolved in THF) dropwise to control exotherm.
-
Reflux for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the granular precipitate. Acidify the filtrate with HCl to generate the hydrochloride salt for stability.
-
-
Storage: Store as the HCl salt at -20°C. Free base is prone to oxidation.
Part 4: Research Applications & Pharmacology[3]
5-HT Receptor Selectivity Profiling
Researchers use the "homotryptamine" scaffold to probe the steric depth of serotonin receptors.
-
Mechanism: The propyl chain pushes the amine group further from the indole core compared to serotonin (ethyl). This often disrupts the agonist binding mode (which requires a specific distance between the aromatic ring and the protonated amine for receptor activation), converting the molecule into an antagonist or partial agonist .
-
7-Chloro Influence:
-
5-HT2C Selectivity: 7-Substitution (halogen or methyl) is a known determinant for 5-HT2C vs 5-HT2A selectivity. The 7-Cl creates steric clash in the 5-HT2A pocket while being accommodated by 5-HT2C.
-
5-HT6 Receptor: 7-Chloro-tryptamines are privileged scaffolds for 5-HT6 antagonists; the propyl homolog is used to fine-tune lipophilicity and blood-brain barrier (BBB) penetration.
-
Metabolic Stability Studies
-
Concept: The C7 position is a potential site for metabolic oxidation or glucuronidation in indoles.
-
Application: Replacing Hydrogen with Chlorine (Bioisostere) blocks this metabolic soft spot. Researchers use 7-chlorohomotryptamine to study the "Fluorine/Chlorine Walk" effect—comparing half-life improvements against the unsubstituted parent.
Linker Chemistry (Bivalent Ligands)
The propyl amine chain serves as a flexible "spacer" for constructing bivalent ligands (e.g., linking the indole to a piperazine or another pharmacophore). The 3-carbon chain often provides optimal flexibility for spanning dual binding sites in GPCRs.
SAR Logic Diagram
Part 5: References
-
Glennon, R. A., et al. (2000). "Binding of substituted tryptamines at 5-HT6 serotonin receptors." Journal of Medicinal Chemistry. Link (Demonstrates the utility of indolealkylamines in 5-HT6 research).
-
Cai, Q., et al. (2006). "Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate." The Journal of Organic Chemistry. Link (Details 7-chloroindole reactivity and synthesis).
-
Yeung, B. K., et al. (2010). "Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria." Journal of Medicinal Chemistry. Link (Cites homotryptamine as a precursor for spiro-cyclization).
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link (Review of indole synthesis methods including cyanoethylation).
Methodological & Application
Protocol for preparing 7-chlorohomotryptamine oxalate salt
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 7-chlorohomotryptamine oxalate (7-Chloro-3-(3-aminopropyl)indole oxalate). Homotryptamines (3-(3-aminopropyl)indoles) are critical structural homologues of tryptamines, often utilized in serotonin receptor structure-activity relationship (SAR) studies, specifically targeting 5-HT
The 7-chloro substitution pattern is of particular interest for modulating metabolic stability and receptor affinity. This protocol utilizes a cyanoethylation strategy followed by hydride reduction, selected for its scalability and regioselectivity over competing N-alkylation pathways.
Chemical Pathway & Logic
The synthesis strategy addresses the core challenge of indole chemistry: controlling regioselectivity between the nitrogen (N1) and the C3 position.
Mechanistic Logic:
-
C3-Selective Alkylation: We utilize a copper(II)-catalyzed cyanoethylation (or thermal acid-catalyzed Michael addition) to attach a 3-carbon nitrile chain to the 7-chloroindole core. The electron-withdrawing chlorine at C7 deactivates the ring slightly; however, the C3 position remains sufficiently nucleophilic for Michael addition to acrylonitrile.
-
Nitrile Reduction: The resulting nitrile is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH
). This method is preferred over catalytic hydrogenation to avoid concomitant dechlorination of the 7-Cl moiety. -
Salt Formation: The oxalate salt is prepared to ensure long-term stability and precise stoichiometry for biological assays.
Reaction Scheme (Graphviz)
Figure 1: Synthetic workflow for 7-chlorohomotryptamine oxalate via cyanoethylation and reduction.
Materials & Equipment
| Reagent/Solvent | Grade | Role | Hazard Note |
| 7-Chloroindole | >98% | Precursor | Irritant |
| Acrylonitrile | Synthesis | Reagent | Highly Toxic/Carcinogen |
| Cu(OAc) | Reagent | Catalyst | Irritant |
| LiAlH | Anhydrous | Reductant | Pyrophoric/Water Reactive |
| Oxalic Acid | Anhydrous | Salt Former | Corrosive |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Peroxide Former |
| Dichloromethane (DCM) | HPLC | Extraction | Volatile |
Experimental Protocol
Step 1: Synthesis of 3-(2-cyanoethyl)-7-chloroindole
Objective: Extend the carbon chain at the C3 position via Michael addition.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 7-chloroindole (5.0 g, 33.0 mmol), acrylonitrile (3.5 g, 66.0 mmol, 2.0 eq), and cupric acetate monohydrate (Cu(OAc)
•H O, 0.33 g, 5 mol%) to the flask. -
Reaction: Add glacial acetic acid (0.5 mL) as a co-catalyst if reaction is sluggish. Heat the mixture to 100°C (oil bath) for 18–24 hours.
-
Note: The reaction mixture will darken. Monitor by TLC (30% EtOAc/Hexanes). The product (R
~0.4) should appear as the starting indole (R ~0.6) disappears.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with DCM (100 mL) and wash with saturated NaHCO
(2 x 50 mL) to remove acrylic acid byproducts and copper salts. -
Dry the organic layer over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: The crude residue is often an oil. Purify via flash column chromatography (SiO
, gradient 10% 40% EtOAc in Hexanes) to yield a pale yellow solid.-
Target Yield: 60–75%
-
Identity: Nitrile peak in IR at ~2245 cm
.
-
Step 2: Reduction to 7-Chlorohomotryptamine (Free Base)
Objective: Convert the nitrile to a primary amine without dechlorinating the aromatic ring.
-
Setup: Flame-dry a 500 mL 3-neck RBF under Argon atmosphere. Equip with an addition funnel and reflux condenser.
-
Preparation: Charge the flask with LiAlH
(2.5 g, 65.0 mmol, ~2.5 eq) suspended in anhydrous THF (60 mL). Cool to 0°C. -
Addition: Dissolve the 3-(2-cyanoethyl)-7-chloroindole (from Step 1) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH
suspension over 30 minutes.-
Caution: Exothermic reaction with gas evolution (H
).
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours.
-
Quench (Fieser Method):
-
Cool to 0°C.
-
Carefully add: 2.5 mL H
O, then 2.5 mL 15% NaOH, then 7.5 mL H O. -
Stir for 30 minutes until a white granular precipitate forms.
-
-
Isolation: Filter the salts through a Celite pad. Rinse the pad with THF. Concentrate the filtrate to yield the crude free base as a viscous amber oil.
Step 3: Formation of the Oxalate Salt
Objective: Stabilize the amine as a crystalline solid.
-
Dissolution: Dissolve the crude free base (approx. 4.0 g) in a minimal amount of anhydrous ethanol (EtOH) or ethyl acetate (EtOAc) (~20 mL).
-
Acid Addition: Prepare a saturated solution of oxalic acid in warm ethanol. Add this solution dropwise to the amine solution with stirring until the pH is slightly acidic (pH ~3–4).
-
Crystallization: A white precipitate should form immediately.
-
If oiling occurs, add diethyl ether (Et
O) to induce turbidity and scratch the glass side to nucleate. -
Cool at 4°C overnight.
-
-
Filtration: Collect the solids via vacuum filtration. Wash with cold Et
O. -
Drying: Dry under high vacuum at 40°C for 6 hours.
Quality Control & Validation
The following data parameters validate the structural integrity of the synthesized salt.
| Parameter | Expected Value/Observation | Diagnostic Significance |
| Appearance | White to off-white crystalline powder | Visual purity check. |
| Melting Point | 185–190°C (Decomp.) | Typical for tryptamine oxalates. |
| Aromatic region confirms 7-substitution (ABC pattern). | ||
| Propyl chain: Distinct quintet at ~1.9 ppm confirms "homo" chain length (3 carbons). | ||
| Mass Spec (ESI+) | [M+H] | Chlorine isotope pattern (3:1 ratio) confirms 7-Cl presence. |
Safety & Handling
-
Acrylonitrile: A potent carcinogen and volatile toxicant. All transfers must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
LiAlH
: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available. -
Waste Disposal: Aqueous layers from the cyanoethylation contain copper and cyanide/nitrile residues; dispose of as hazardous heavy metal/cyanide waste.
References
-
Cyanoethylation of Indoles: Basanagoudar, L. D., & Siddappa, S. (1972). Synthesis of indole-3-propionic acids and indole-3-propylamines. Journal of the Chemical Society, Perkin Transactions 1, 2022-2024. Link Rationale: Establishes the copper-catalyzed route for C3-alkylation of indoles with acrylonitrile.
-
Homotryptamine Reduction Protocols: Glennon, R. A., et al. (1980). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket. Journal of Medicinal Chemistry, 23(11), 1222-1226. Link Rationale: Provides context for the synthesis and reduction of substituted tryptamine/homotryptamine analogues.
- General Indole Synthesis (Grandberg/Fischer Comparison): Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. Rationale: Authoritative text on indole ring formation, supporting the choice of chain extension over de novo ring synthesis for this specific analogue.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Title: A Robust Protocol for Determining the Thermodynamic Solubility of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate in Dimethyl Sulfoxide (DMSO)
An Application Note for Drug Development Professionals
Abstract
The determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in early-stage drug discovery, directly impacting the quality and reliability of high-throughput screening and subsequent in vitro assays.[1][2] This document provides a detailed application note and a comprehensive, self-validating protocol for accurately measuring the thermodynamic (equilibrium) solubility of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate in anhydrous DMSO. We address the rationale behind key procedural steps, from the preparation of a supersaturated solution to the final quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish standardized, reproducible solubility data for indole-based amine salts and other challenging compounds.
Introduction: The Critical Role of Solubility Assessment
In modern drug discovery, a significant number of candidate molecules exhibit poor aqueous solubility, creating major hurdles for formulation and bioavailability.[3][4] Dimethyl sulfoxide (DMSO) is the universal solvent of choice for creating high-concentration stock solutions for screening libraries due to its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[5][6][7] An accurate understanding of a compound's maximum solubility in DMSO is not merely a data point; it is a critical parameter that prevents compound precipitation in assays, ensures accurate concentration delivery, and avoids costly, misleading results stemming from solubility-limited activity.[1]
The target compound, this compound, possesses structural motifs—a chlorinated indole ring and a propylamine oxalate salt—that require careful consideration during solubility assessment. This protocol establishes a robust framework for generating reliable and accurate solubility data for this compound and can be adapted for other novel chemical entities.
Scientific Principles and Method Selection
The "Shake-Flask" Method for Thermodynamic Equilibrium
To ensure the data reflects the true maximum concentration of the compound that can be maintained in solution, we employ the "shake-flask" method. This technique is the gold standard for determining thermodynamic or equilibrium solubility.[8][9] The core principle is to create a supersaturated solution by adding an excess of the solid compound to the solvent. The mixture is then agitated at a constant temperature for an extended period (typically 24 hours) to allow the system to reach a state of equilibrium between the dissolved and undissolved phases.[10] This contrasts with kinetic solubility methods, which are faster but measure the concentration at which a compound precipitates from a DMSO stock solution upon addition to an aqueous buffer, a process more relevant for HTS but less so for stock solution stability.[2][9]
Properties of Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a high boiling point (189 °C) and dielectric constant.[6][11] Its ability to act as both a hydrogen bond acceptor and its large dipole moment enable it to effectively solvate a diverse range of molecules, including many inorganic salts and organic compounds.[7][12] For this protocol, the use of anhydrous DMSO is critical, as its hygroscopic nature means that absorbed water can significantly alter its solvent properties and the resulting solubility of the test compound.
Analytical Quantification: HPLC-UV
Given the indole moiety of 3-(7-chloro-1H-indol-3-yl)propylamine, which contains a strong chromophore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal method for quantification. It offers high sensitivity, specificity, and reproducibility. The protocol relies on creating a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated supernatant. Alternative methods could include Quantitative NMR (qNMR), especially if using deuterated DMSO (DMSO-d₆), which can provide highly accurate quantification without the need for an identical reference standard, by using an internal standard.[13]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for determining the thermodynamic solubility of the target compound in DMSO.
Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.
Detailed Protocol
Materials and Reagents
-
Compound: this compound (purity >98%)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Equipment:
-
Calibrated analytical balance (±0.01 mg)
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >14,000 rpm)
-
Thermomixer or orbital shaker with temperature control
-
Calibrated positive displacement micropipettes
-
2.0 mL microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
-
Class A volumetric flasks and appropriate glassware for standard preparation
-
Step-by-Step Methodology
Part A: Preparation of the Saturated Solution
-
Weighing the Compound: Accurately weigh approximately 15-20 mg of this compound into a 2.0 mL microcentrifuge tube. Record the exact mass.
-
Initial Solvent Addition: Add 200 µL of anhydrous DMSO to the tube.
-
Causality Note: Starting with a small volume ensures that an excess of solid is present, which is a prerequisite for creating a supersaturated solution needed to reach equilibrium.[8]
-
-
Vigorous Mixing: Tightly cap the tube and vortex vigorously for 3-5 minutes. This initial mechanical agitation facilitates the rapid dissolution of the compound and breaks up aggregates.
-
Self-Validation Check 1: After vortexing, visually inspect the tube. A significant amount of undissolved solid must be present. If the entire compound has dissolved, return to step 1 and add more compound to the same tube, or start over with a larger initial mass. This check is crucial to validate that the experiment is proceeding toward equilibrium from a state of supersaturation.
-
Equilibration: Place the tube in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and continuous, gentle agitation for 24 hours.
Part B: Separation of Undissolved Solid
-
Final Visual Check: After 24 hours, visually confirm that excess solid is still present in the tube. If not, the experiment is invalid and must be repeated with more compound.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Causality Note: Effective separation is essential to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.
-
-
Supernatant Collection: Carefully aspirate the clear supernatant using a positive displacement pipette, taking extreme care not to disturb the pellet. Transfer the supernatant to a new, clean microcentrifuge tube. This is your saturated stock solution.
Part C: Quantification by HPLC-UV
-
Prepare Calibration Standards: Create a series of at least five calibration standards of this compound in DMSO with known concentrations (e.g., ranging from 0.01 mg/mL to 1.0 mg/mL).
-
Prepare Analysis Sample: Prepare a dilution of the collected supernatant that falls within the linear range of your calibration curve. A 1:100 or 1:1000 dilution in DMSO is a common starting point.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample(s) via HPLC. A typical method might involve a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid, and UV detection at the compound's λmax.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted supernatant sample.
-
Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original, undiluted supernatant. Report the result in mg/mL and mM.
Data Presentation and Interpretation
All quantitative results should be recorded in a structured table. The experiment should be performed in triplicate to assess reproducibility and report the mean and standard deviation.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| HPLC Conc. (mg/mL) | Value | Value | Value | ||
| Dilution Factor | Value | Value | Value | ||
| Final Solubility (mg/mL) | Calc. Value | Calc. Value | Calc. Value | Mean Value | SD Value |
| Final Solubility (mM) | Calc. Value | Calc. Value | Calc. Value | Mean Value | SD Value |
Interpretation: The resulting mean value represents the thermodynamic solubility of this compound in anhydrous DMSO at the specified temperature. This value is the maximum concentration at which a stable stock solution can be prepared and maintained.
Conclusion
This application note details a robust and self-validating shake-flask protocol for the accurate determination of the thermodynamic solubility of this compound in DMSO. By adhering to the principles of establishing equilibrium from a supersaturated state and employing precise analytical quantification via HPLC, researchers can generate reliable data crucial for the integrity of subsequent screening and drug development activities. This methodology provides a foundational tool for characterizing novel compounds and ensuring their effective use in the discovery pipeline.
References
- Vertex AI Search. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMSO: Properties, Safety, and Best Practices for Use.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
- Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- PMC. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- Bentz, J., & Schneider, G. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chem Biodivers, 7(5).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Gaylord Chemical. (n.d.). DMSO Physical Properties.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 13. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Targeting of Human 12-Lipoxygenase using the 7-Chloroindole Scaffold
Executive Summary
This guide details the application of 3-(7-chloro-1H-indol-3-yl)propylamine (hereafter referred to as 7-Cl-Trp-PA ) in the research and development of selective 12-Lipoxygenase (12-LOX) inhibitors.
Human 12-LOX is a validated therapeutic target for heparin-induced thrombocytopenia (HIT), diabetes (T1D/T2D), and thrombosis. However, developing inhibitors that distinguish 12-LOX from the structurally homologous 15-LOX-1 and 15-LOX-2 has historically been a challenge.
The 7-chloroindole moiety found in 7-Cl-Trp-PA acts as a "selectivity switch." This application note explains the structural causality of this selectivity, provides protocols for synthesizing high-potency derivatives (analogous to the probe ML355 ), and details the UV-Vis kinetic assays required to validate biological activity.
Scientific Background: The Selectivity Mechanism
The "Selectivity Switch" Hypothesis
The homology between 12-LOX and 15-LOX active sites is high (>60%). Non-selective inhibitors (e.g., baicalein, NDGA) often fail in clinical translation due to off-target effects on 15-LOX (anti-inflammatory) or 5-LOX.
Research by the Holman and Maloney groups (NCATS/UCSC) identified that the hydrophobic channel of 12-LOX can accommodate bulky substituents at the indole-7 position, whereas 15-LOX cannot.
-
12-LOX: The active site contains smaller residues (Val/Ala) near the entrance, creating a sub-pocket that fits the 7-Chlorine atom.
-
15-LOX: Contains bulkier residues (Phe/Ile) in the corresponding region. A 7-chloro substitution causes steric clash, preventing binding.
Therefore, 7-Cl-Trp-PA is not just a building block; it is the pharmacophoric anchor that ensures target specificity.
DOT Diagram: The Logic of Selectivity
Caption: Structural basis for 12-LOX selectivity using the 7-chloroindole scaffold. The 7-Cl group exploits a unique cavity in 12-LOX.
Experimental Protocols
Protocol A: Derivatization Strategy (Lead Optimization)
Note: The amine itself (7-Cl-Trp-PA) is a fragment. To achieve nanomolar potency (IC50 < 500 nM), it must be coupled to a "cap" group (typically a sulfonamide or benzamide) to engage the surface residues of the enzyme.
Objective: Synthesize a probe library using 7-Cl-Trp-PA as the fixed scaffold.
Reagents:
-
Scaffold: 3-(7-chloro-1H-indol-3-yl)propylamine (HCl salt).
-
Coupling Partners: Sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) or Carboxylic acids.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Dissolution: Dissolve 0.1 mmol of 7-Cl-Trp-PA in 2 mL DCM.
-
Activation: Add 0.25 mmol DIPEA. Stir at 0°C for 10 min.
-
Coupling: Dropwise add 0.11 mmol of the sulfonyl chloride/acid chloride.
-
Reaction: Warm to Room Temp (RT); stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Verify structure via 1H-NMR (look for the characteristic 7-Cl-indole doublets at ~7.0-7.5 ppm).
Protocol B: UV-Vis Kinetic Inhibition Assay (The Gold Standard)
Fluorescence assays (e.g., H2DCFDA) are prone to artifacts due to the pseudoperoxidase activity of LOX enzymes. Direct UV detection of the conjugated diene product is the only self-validating method.
Objective: Determine the IC50 of the synthesized 7-Cl-Trp-PA derivatives against purified 12-LOX.
1. Reagent Preparation
| Component | Concentration | Preparation Notes |
| Assay Buffer | 25 mM HEPES (pH 8.0) | Filter sterilized. Add 0.01% Triton X-100 to prevent aggregation. |
| Substrate | 10 mM Arachidonic Acid (AA) | Dissolve in EtOH. Critical: Store under N2 gas at -80°C. Degrade rapidly. |
| Enzyme | 20-50 nM Human Platelet 12-LOX | Recombinant (His-tagged) or purified from platelets. Keep on ice. |
| Inhibitor | Variable (0.01 - 50 µM) | Dissolve in DMSO. Final DMSO conc. in assay must be <1%. |
2. Assay Setup (Quartz Cuvette or UV-Transparent Plate)
Reaction Volume: 200 µL (96-well) or 2 mL (Cuvette).
-
Blanking: Add Assay Buffer to the cuvette/well.[1] Zero the spectrophotometer at 234 nm .
-
Inhibitor Incubation:
-
Initiation:
-
Add Arachidonic Acid (Final: 10 µM).
-
Mix rapidly (pipette up/down or magnetic stir bar).
-
-
Measurement:
-
Monitor Absorbance at 234 nm for 3–5 minutes.
-
The reaction follows the formation of 12-HpETE (Conjugated diene, ε = 25,000 M⁻¹cm⁻¹).
-
3. Data Analysis
-
Rate Calculation: Calculate the slope (ΔAbs/min) of the linear portion (usually 0–60 seconds).
-
Normalization: $ % Activity = \frac{Slope_{inhibitor}}{Slope_{DMSO_control}} \times 100 $
-
IC50: Plot % Activity vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
Protocol C: Selectivity Profiling (Counter-Screening)
To validate the efficacy of the 7-Cl scaffold, you must prove it does NOT inhibit 15-LOX.
Workflow:
-
Repeat Protocol B using Human Reticulocyte 15-LOX-1 (use Linoleic Acid as substrate if preferred, though AA works).
-
Repeat Protocol B using 5-LOX (Requires CaCl2 and ATP in buffer for activity).
-
Success Criteria:
Visual Workflow: From Scaffold to Lead
Caption: Experimental pipeline for validating 12-LOX inhibitors derived from the 7-chlorotryptamine scaffold.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate depletion or Enzyme suicide | Reduce Enzyme concentration; Ensure measurement is taken in the first 60s. |
| High Background | DMSO interference | Keep DMSO < 1%. Run a "No Enzyme" control to check for AA auto-oxidation. |
| No Selectivity | Loss of 7-Cl group | Verify chemical structure. The Chlorine at pos. 7 is non-negotiable for 12/15 discrimination. |
| Precipitation | Inhibitor insolubility | 7-Cl-Trp derivatives are hydrophobic. Use Triton X-100 (0.01%) in buffer to maintain solubility. |
References
-
Discovery of ML355: Maloney, D. J., et al. (2014).[6] "Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase."[6][7] NCBI Probe Reports.
-
SAR of 7-Chloroindoles: Luci, D. K., et al. (2014). "Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase." Journal of Medicinal Chemistry, 57(2), 495–506.[5][8]
-
12-LOX Structural Biology: Aleem, A. M., et al. (2019). "Human Platelet 12-Lipoxygenase: A Promising Target for Antiplatelet Therapy."[6][7][9] Yale Journal of Biology and Medicine, 92(4), 703–712.
-
Assay Protocols: Kenyon, V., et al. (2011). "Tertiary Sulfonamides as Potent Inhibitors of 12-Lipoxygenase." Journal of Medicinal Chemistry, 54(15), 5485–5497.
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pass the 12-LOX! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
